

Application Notes and Protocol: Extraction of N-Oleoyl Sphinganine from Cultured Cells

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Compound of Interest

Compound Name: *N-Oleoyl sphinganine*

Cat. No.: B1242672

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Oleoyl sphinganine, a member of the dihydroceramide family, is a crucial bioactive sphingolipid involved in various cellular processes, including apoptosis, cell cycle regulation, and signaling pathways. Accurate quantification of **N-Oleoyl sphinganine** in cultured cells is essential for understanding its physiological roles and its potential as a therapeutic target. This document provides a detailed protocol for the extraction of **N-Oleoyl sphinganine** from cultured cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a robust and widely applicable procedure based on established lipid extraction techniques.

Principle of the Method

The protocol is based on the principle of liquid-liquid extraction to separate lipids, including **N-Oleoyl sphinganine**, from other cellular components such as proteins, nucleic acids, and carbohydrates. The widely used Bligh and Dyer method, or a variation thereof, utilizes a monophasic solvent system of chloroform and methanol to disrupt cell membranes and solubilize lipids.^[1] The addition of an aqueous solution then induces a phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.^[1] Simpler, single-phase extractions using solvents like methanol or isopropanol have also been shown to be effective.^{[2][3]} The extracted lipids are then dried and reconstituted in a suitable solvent for analytical quantification.

Materials and Reagents

- Phosphate-Buffered Saline (PBS), ice-cold
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Isopropanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Deionized water
- Internal Standard (e.g., C17:0 Ceramide or other non-endogenous ceramide species)
- 1.5 mL or 2 mL microcentrifuge tubes
- Cell scraper (for adherent cells)
- Refrigerated centrifuge
- Nitrogen gas evaporator or vacuum centrifuge
- Vortex mixer
- Sonicator (optional)

Experimental Protocol

This protocol describes a common method for lipid extraction from cultured cells (minimum of 1×10^6 cells recommended for sufficient yield).^{[4][5]}

Step 1: Cell Harvesting and Washing

- For Adherent Cells:
 - Aspirate the culture medium from the flask or dish.

- Wash the cells twice with ice-cold PBS.
- Harvest the cells by scraping in 1 mL of ice-cold PBS.
- Transfer the cell suspension to a microcentrifuge tube.
- For Suspension Cells:
 - Transfer the cell suspension to a centrifuge tube.
 - Centrifuge at 500 x g for 5 minutes at 4°C.
 - Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
 - Repeat the centrifugation and washing step twice.[\[6\]](#)
- After the final wash, centrifuge the cells at 14,000 x g for 2 minutes at 4°C and carefully remove all supernatant.[\[5\]](#) The cell pellet can be stored at -80°C or used immediately.

Step 2: Lipid Extraction (Modified Bligh & Dyer Method)

- Place the cell pellet on ice.
- Add 200 µL of deionized water to the cell pellet and vortex briefly to resuspend.
- Add an appropriate amount of internal standard to each sample for normalization and quantification.[\[7\]](#)
- Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture.
- Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.
- Add 300 µL of chloroform and vortex for 1 minute.
- Add 300 µL of deionized water and vortex for 1 minute.
- Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases. You will observe two distinct liquid phases with a protein disk at the interface.

- Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean tube. Be cautious not to disturb the protein interface.
- To maximize yield, a second extraction can be performed by adding another 500 μ L of chloroform to the remaining aqueous phase, vortexing, centrifuging, and collecting the lower phase again. Combine this with the first extract.

Step 3: Sample Drying and Reconstitution

- Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum centrifuge. Avoid overheating the sample.
- Once completely dry, reconstitute the lipid pellet in a suitable volume (e.g., 100-150 μ L) of a solvent compatible with your analytical method, such as methanol or isopropanol.[\[2\]](#)[\[7\]](#)
- Vortex briefly and centrifuge at high speed for 5-10 minutes to pellet any insoluble debris.
- Transfer the supernatant to an appropriate vial for LC-MS analysis.

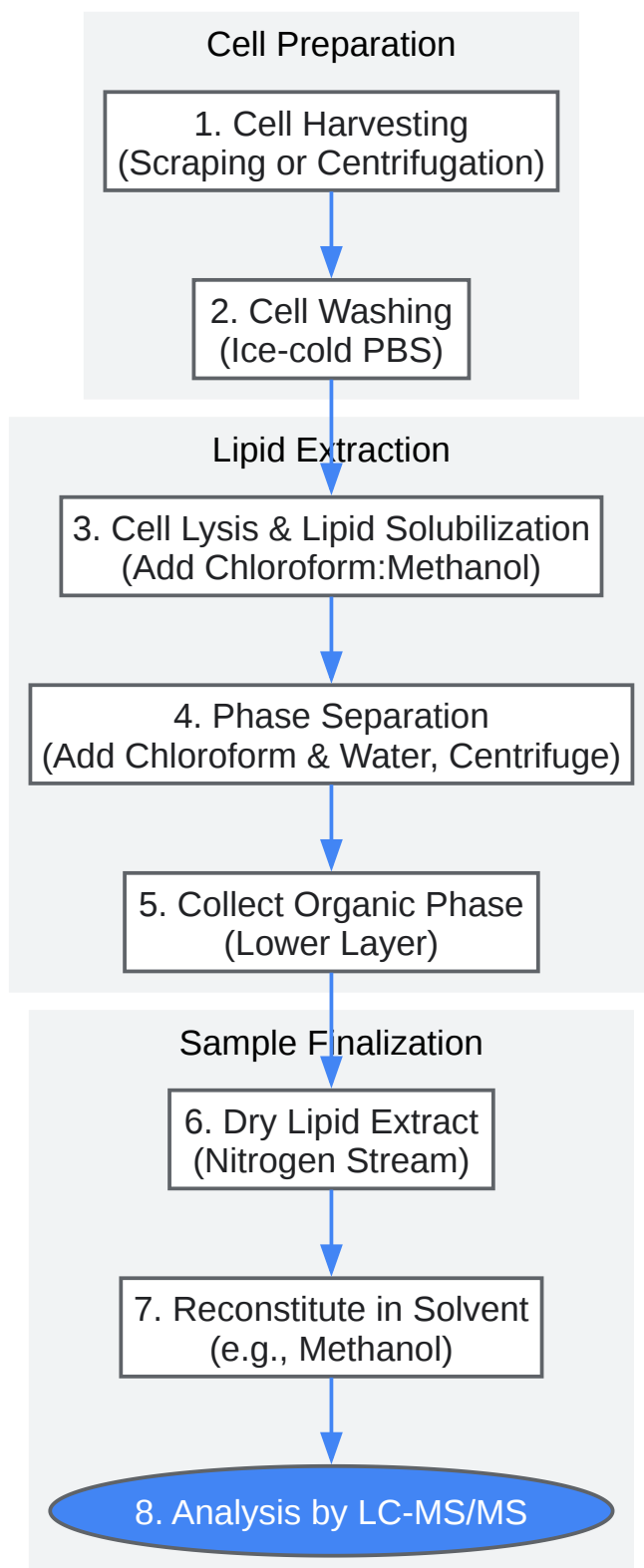
Data Presentation: Comparison of Extraction Solvents

The choice of extraction solvent can influence lipid recovery and selectivity. Below is a summary of common solvent systems used for sphingolipid extraction.

Extraction Method	Solvent System	Key Advantages	Key Disadvantages	Citations
Bligh & Dyer / Folch	Chloroform / Methanol / Water	Well-established, high recovery for a broad range of lipids.	Requires phase separation, chloroform is toxic.	[1]
Methanol-Only	Methanol	Simple, single-step protocol, avoids chloroform.	May have different selectivity compared to biphasic methods.	[2]
Isopropanol-Based	Isopropanol / Methanol	Less toxic than chloroform, good recovery, simple procedure.	May be more selective for polar lipids.	[2][3]
Ethyl Acetate-Based	Ethyl Acetate / Isopropanol	Effective for sphingolipid extraction.	Less commonly cited than other methods.	[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction of **N-Oleoyl sphinganine** from cultured cells.

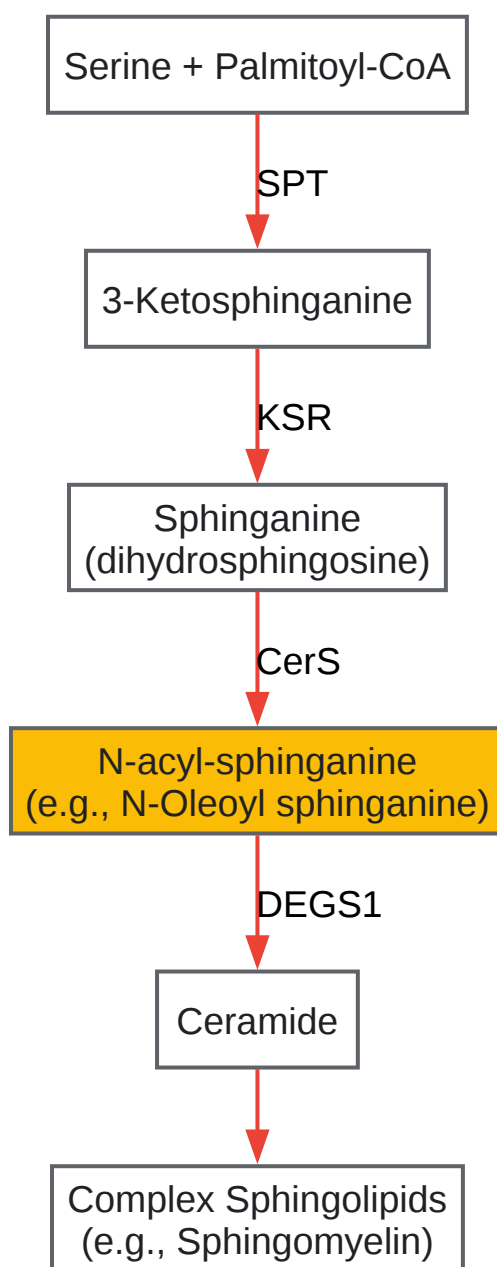


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Caption: Workflow for **N-Oleoyl Sphinganine** Extraction.

Signaling Pathway Context

N-Oleoyl sphinganine is an intermediate in the de novo sphingolipid synthesis pathway. This pathway is fundamental to cellular function and its dysregulation is implicated in numerous diseases.



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Caption: De Novo Sphingolipid Biosynthesis Pathway.

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